

# Technical Support Center: Detection of OXA-48 Carbapenemase Producers

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## Compound of Interest

Compound Name: Carbapenem

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Welcome to the technical support center for the detection of OXA-48 **carbapenemase** producers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the identification of these challenging resistance mechanisms.

## Frequently Asked Questions (FAQs)

### Q1: Why are OXA-48 carbapenemase producers so difficult to detect?

A1: The detection of OXA-48 **carbapenemase** producers presents several challenges primarily due to their weak **carbapenem** hydrolysis activity.<sup>[1][2][3]</sup> This often results in low-level resistance to **carbapenems**, with Minimum Inhibitory Concentrations (MICs) that may fall below clinical breakpoints, leading to isolates being misclassified as susceptible.<sup>[4][5]</sup> Unlike other common **carbapenemases** like KPC and metallo-β-lactamases (MBLs), there is no specific inhibitor for OXA-48, which complicates its phenotypic differentiation.<sup>[2][5]</sup> Furthermore, some OXA-48 variants have an extended-spectrum β-lactamase (ESBL)-like hydrolysis profile, which can lead to their misidentification.<sup>[1][5]</sup>

### Q2: My phenotypic test results for OXA-48 are ambiguous or inconsistent. What could be the cause?

A2: Ambiguous results in phenotypic tests for OXA-48 can arise from several factors. The weak enzymatic activity of OXA-48 is a primary reason, as it may not be robustly detected by all

methods.[1] For instance, the Modified Hodge Test (MHT), while sometimes capable of detecting OXA-48, is not recommended by EUCAST due to low sensitivity and specificity.[6] The composition of the test medium can also influence results; for example, the addition of bicarbonate has been shown to enhance the activity of OXA-type  $\beta$ -lactamases and increase **carbapenem** MICs for OXA-48 producers.[7][8] Inoculum size can also affect the outcome of certain assays.[9]

### **Q3: I have an isolate that is resistant to temocillin but susceptible to third-generation cephalosporins. Could this be an OXA-48 producer?**

A3: Yes, this phenotype is highly suggestive of an OXA-48-like producer. OXA-48 enzymes typically confer high-level resistance to temocillin but do not significantly hydrolyze expanded-spectrum cephalosporins.[2][5] Therefore, in the absence of other resistance mechanisms like ESBLs or AmpC production, an isolate may appear resistant to temocillin and **carbapenems** while remaining susceptible to agents like ceftazidime or cefotaxime.[2][5] However, it's important to note that high-level temocillin resistance can also be observed in strains producing other **carbapenemases** or having AmpC with porin loss, so confirmatory testing is necessary. [10]

### **Q4: Can immunochromatographic (ICT) assays reliably detect OXA-48 and its variants?**

A4: Immunochromatographic assays are generally considered a rapid and reliable method for the detection of OXA-48 and its common variants.[11][12][13] Many studies have reported high sensitivity and specificity for various commercial ICTs.[4][12][13][14] These tests are designed to detect specific epitopes of the OXA-48 protein and can often identify multiple **carbapenemase** types simultaneously.[13][14][15] However, the performance can vary between different commercial kits, and it's crucial to use them according to the manufacturer's instructions.

### **Q5: My molecular test (PCR) is positive for blaOXA-48, but the isolate appears susceptible to carbapenems. How can this be explained?**

A5: A positive PCR for blaOXA-48 in a **carbapenem**-susceptible isolate can be due to several reasons. The isolate may be producing a variant of OXA-48, such as OXA-163 or OXA-405, which possess weak or no **carbapenem**ase activity but can still be detected by some molecular assays.<sup>[1][16]</sup> These variants often exhibit an ESBL-like phenotype with increased activity against expanded-spectrum cephalosporins.<sup>[1]</sup> Another possibility is a low level of gene expression, which may not be sufficient to confer a resistant phenotype under standard laboratory testing conditions.

## Troubleshooting Guides

### Issue: Suspected False-Negative Result with Phenotypic Tests

Possible Causes:

- Weak Enzyme Expression: The level of OXA-48 production may be too low for detection by the assay.
- Inappropriate Test Method: Some phenotypic tests, like the Modified Hodge Test, are known to have lower sensitivity for OXA-48.<sup>[6][17]</sup>
- Suboptimal Test Conditions: Factors such as inoculum density and media composition can impact the test outcome.

Troubleshooting Steps:

- Repeat the test using a higher inoculum, as this has been shown to improve the sensitivity of some assays like the OXA-48 disk test.<sup>[4]</sup>
- Use a more sensitive phenotypic method: Consider using an immunochromatographic assay (ICT) or a temocillin-based disk diffusion test. An inhibition zone of <11 mm around a temocillin disk is a sensitive indicator for OXA-48.<sup>[4]</sup>
- Supplement media: If performing MIC testing, consider the addition of sodium bicarbonate ( $\text{NaHCO}_3$ ) to the medium, as this can enhance the **carbapenem**ase activity of OXA-48.<sup>[7]</sup>

- Confirm with a molecular method: If phenotypic tests remain inconclusive, use PCR to detect the presence of the blaOXA-48 gene.[\[4\]](#)

## Issue: Suspected False-Positive Result for Carbapenemase Activity

Possible Causes:

- Presence of Non-**Carbapenemase** OXA-48 Variants: Variants like OXA-163 and OXA-405 may be detected by some assays but do not have significant **carbapenem**-hydrolyzing activity.[\[16\]](#)
- Cross-Reactivity in Immunochromatographic Assays: While generally specific, some assays may show cross-reactivity, although this is rare.
- High Inoculum Leading to False Positives in some assays: For certain multiplex lateral flow assays, a very high inoculum of some bacterial species has been reported to cause false-positive results for other **carbapenemases**.[\[9\]](#)

Troubleshooting Steps:

- Review the hydrolysis profile: Determine if the isolate exhibits an ESBL-like profile (resistance to expanded-spectrum cephalosporins) which is characteristic of variants like OXA-163.[\[1\]](#)
- Perform sequencing of the blaOXA-48 gene: This will identify the specific variant and confirm whether it is a true **carbapenemase**.[\[18\]](#)
- Use an alternative detection method: Corroborate the findings with a different test platform, for instance, a biochemical assay if an ICT was initially used.
- Adhere to recommended inoculum preparation: Ensure the inoculum density is within the manufacturer's recommended range for the specific assay being used.

## Data Presentation

**Table 1: Performance of Various Phenotypic Methods for OXA-48 Detection**

Phenotypic Test	Sensitivity (%)	Specificity (%)	Reference
Temocillin Disk Test (<11 mm)	100	43.9	[4]
Faropenem Disk Test	57.1	98.8	[4]
OXA-48 Disk Test (Standard Inoculum)	53.6	100	[4]
OXA-48 Disk Test (High Inoculum)	98.8	97.6	[4]
Immunochromatographic Test (ICT)	100	100	[4]
Modified Hodge Test (MHT)	91.25	87.5	[6]
KPC, MBL and OXA-48 Confirm kit	90	100	[6]

**Table 2: Performance of Immunochromatographic Assays for OXA-48 Detection from Various Studies**

Assay	Sensitivity (%)	Specificity (%)	Reference
OXA-48 K-SeT	100	100	[12]
RESIST-4 O.K.N.V.	100 (for OXA-48)	100	[14]
RESIST-3 O.K.N.	100 (for OXA-48)	100	[15]
Medomics Combo Test	Not specified for OXA-48 alone	Not specified for OXA-48 alone	[19]

## Experimental Protocols

### OXA-48 Disk Test (High Inoculum)

**Principle:** This test relies on the principle that the hydrolysis of imipenem by OXA-48 is enhanced in the presence of EDTA, leading to a characteristic indentation of the inhibition zone.

**Methodology:**

- Prepare a bacterial suspension equivalent to a 2.0 McFarland standard in saline.
- Using a sterile swab, inoculate a Mueller-Hinton agar plate to create a lawn of confluent growth.
- Place an imipenem (10 µg) disk in the center of the inoculated area.
- Place two sterile blank disks on either side of the imipenem disk at a distance of approximately 10-15 mm from edge to edge.
- Apply 10 µL of 0.5 M EDTA to one of the blank disks.
- Apply 10 µL of 0.5 M EDTA mixed with phenylboronic acid (PBA) to the other blank disk.
- Incubate the plate overnight at 35 ± 2°C.
- Interpretation: A distortion or indentation of the inhibition zone around the imipenem disk towards the EDTA-containing disks is considered a positive result for OXA-48 production.[\[10\]](#) [\[19\]](#)

## Immunochemical (ICT) Assay (General Protocol)

**Principle:** These assays utilize specific antibodies to capture and detect the OXA-48 enzyme from a bacterial lysate.

**Methodology:**

- Collect a few bacterial colonies from an agar plate using a sterile loop.
- Suspend the colonies in the lysis/extraction buffer provided in the kit.
- Vortex the mixture to ensure complete lysis of the bacterial cells.

- Add the specified number of drops of the lysate to the sample well of the test cassette.
- Allow the test to develop for the time recommended by the manufacturer (typically 10-15 minutes).
- Interpretation: The appearance of a test line (in addition to the control line) indicates a positive result for the presence of the OXA-48 carbapenemase.[\[4\]](#)[\[12\]](#)

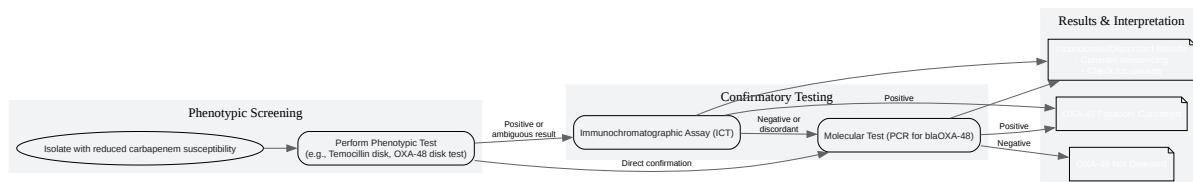
## Molecular Detection by PCR for blaOXA-48

**Principle:** Polymerase Chain Reaction (PCR) is used to amplify a specific DNA sequence of the blaOXA-48 gene, confirming its presence in the bacterial genome.

### Methodology:

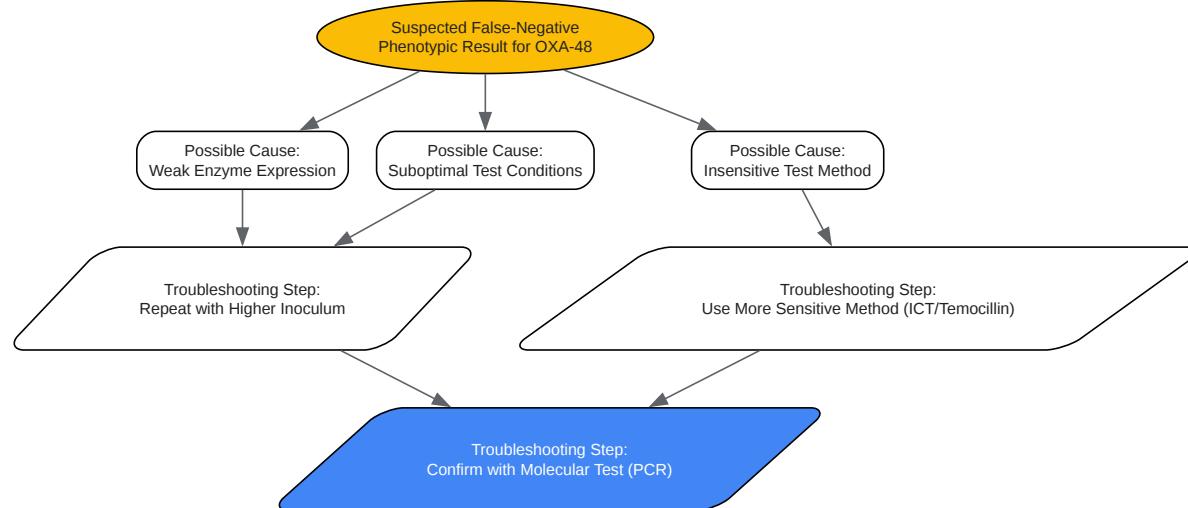
- **DNA Extraction:** Extract bacterial DNA from a pure culture using a commercial DNA extraction kit or a standard boiling lysis method.
- **PCR Amplification:**
  - Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific forward and reverse primers for the blaOXA-48 gene.
  - Add the extracted DNA template to the master mix.
  - Perform PCR amplification using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
- **Detection of Amplified Product:**
  - Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result.
  - Alternatively, real-time PCR can be used for simultaneous amplification and detection.[\[20\]](#)
- **Confirmation:** For definitive identification of variants, the amplified PCR product should be sequenced.[\[21\]](#)

# Visualizations



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Caption: A suggested workflow for the detection of OXA-48 producers.



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Caption: Troubleshooting guide for false-negative OXA-48 results.

Caption: Interpreting common phenotypic tests for OXA-48.

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